molecular formula C11H15N5O B15248007 (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine

(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine

Cat. No.: B15248007
M. Wt: 233.27 g/mol
InChI Key: SBIVGPTWQCLSMJ-VIFPVBQESA-N
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Description

(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine is a complex organic compound that features both imidazole and oxazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine typically involves multi-step organic reactions. The starting materials might include imidazole derivatives and oxazine precursors. Common synthetic routes could involve:

    Formation of the Imidazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazine Ring: This could involve the reaction of an amine with an aldehyde or ketone, followed by cyclization.

    Coupling Reactions: The final step might involve coupling the imidazole and oxazine rings through a methylene bridge, using reagents like formaldehyde and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histamine or metronidazole.

    Oxazine Derivatives: Compounds like morpholine or oxazepam.

Uniqueness

(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine is unique due to its combined imidazole and oxazine rings, which might confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

1-[(6S)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H15N5O/c1-2-14-10(13-1)6-12-5-9-7-16-4-3-15-11(16)8-17-9/h1-4,9,12H,5-8H2,(H,13,14)/t9-/m0/s1

InChI Key

SBIVGPTWQCLSMJ-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](OCC2=NC=CN21)CNCC3=NC=CN3

Canonical SMILES

C1C(OCC2=NC=CN21)CNCC3=NC=CN3

Origin of Product

United States

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